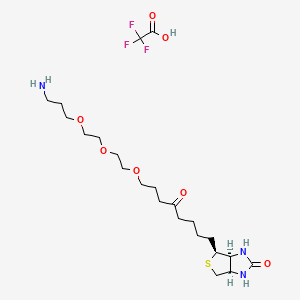

Biotin-C1-PEG3-C3-amine TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H38F3N3O7S |

|---|---|

Molekulargewicht |

545.6 g/mol |

IUPAC-Name |

(3aS,4S,6aR)-4-[8-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]-5-oxooctyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H37N3O5S.C2HF3O2/c21-8-4-10-27-12-14-28-13-11-26-9-3-6-16(24)5-1-2-7-18-19-17(15-29-18)22-20(25)23-19;3-2(4,5)1(6)7/h17-19H,1-15,21H2,(H2,22,23,25);(H,6,7)/t17-,18-,19-;/m0./s1 |

InChI-Schlüssel |

YPDRGIVMGWAYRG-YOTVLOEGSA-N |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biotin-C1-PEG3-C3-amine TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C1-PEG3-C3-amine TFA is a versatile bifunctional molecule widely employed in biomedical research and drug discovery. It incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and a primary amine for covalent conjugation to other molecules. The defining feature of this reagent is its hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, which enhances solubility and minimizes steric hindrance in bioassays. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound is a valuable tool for researchers due to its specific chemical attributes that facilitate bioconjugation and detection. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₉F₃N₄O₇S | [1] |

| Molecular Weight | 560.63 g/mol | [1] |

| CAS Number | 1334172-59-6 | [1] |

| Appearance | Oil | [1] |

| Purity | >95% | [1] |

| Solubility | Soluble in DCM, MeOH, DMF, and DMSO | [1] |

| Storage Conditions | Store at -20°C | [1] |

Applications in Research

The unique structure of this compound lends itself to two primary applications in the research setting: as a biotinylation reagent for labeling biomolecules and as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Biotinylation of Carboxyl-Containing Molecules

The terminal primary amine on the PEG spacer allows for the covalent attachment of the biotin moiety to molecules containing carboxylic acid groups, such as proteins, peptides, and functionalized nanoparticles. This process, known as biotinylation, is a cornerstone of many detection and purification systems, including ELISAs, Western blotting, and affinity chromatography. The high affinity of biotin for streptavidin provides a robust and specific detection method.

Linker for PROTAC Synthesis

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a flexible PEG-based linker in the synthesis of PROTACs. The amine group can be readily functionalized to connect a ligand for a target protein on one end and a ligand for an E3 ligase on the other, facilitating the formation of the ternary complex required for protein degradation.

Experimental Protocols

General Protocol for Biotinylating a Carboxyl-Containing Protein

This protocol describes a general method for conjugating this compound to a protein with exposed carboxyl groups (e.g., aspartic acid, glutamic acid) using carbodiimide (B86325) chemistry.

Materials:

-

Protein of interest with accessible carboxyl groups

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Add EDC to the protein solution to a final concentration of 10 mM.

-

Add NHS to the protein solution to a final concentration of 25 mM.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Add the this compound stock solution to the activated protein solution. The molar ratio of biotin reagent to protein should be optimized for the specific application, but a 20- to 50-fold molar excess is a common starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Confirm the extent of biotinylation using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.

Visualizing Workflows and Pathways

To better illustrate the applications of this compound, the following diagrams, generated using the DOT language, depict the key experimental workflows and the general mechanism of action for a PROTAC.

Caption: Workflow for Biotinylating a Protein with this compound.

Caption: General Mechanism of Action for a PROTAC Utilizing a Flexible Linker.

References

An In-depth Technical Guide to Biotin-C1-PEG3-C3-amine TFA: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bifunctional linker, Biotin-C1-PEG3-C3-amine trifluoroacetate (B77799) (TFA) salt. It delves into the molecule's structure and nomenclature, physicochemical properties, and its significant applications in bioconjugation, drug delivery, and proteomics research. Detailed experimental protocols for conjugation, purification, and analysis are provided to equip researchers with the necessary knowledge to effectively utilize this versatile reagent.

Introduction

Biotin-C1-PEG3-C3-amine TFA is a heterobifunctional linker that incorporates a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This unique combination of features makes it an invaluable tool in life sciences research. The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling sensitive detection and robust purification. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and minimizes non-specific binding. The terminal amine allows for covalent attachment to various functional groups, most commonly carboxylic acids, through amide bond formation. This guide will elucidate the core characteristics and methodologies associated with this powerful linker.

Structure and Nomenclature

The systematic name for the core molecule is N-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide. The common nomenclature, Biotin-C1-PEG3-C3-amine, can be broken down as follows:

-

Biotin: The vitamin B7 derivative responsible for the high-affinity interaction with streptavidin/avidin.

-

C1: Refers to the carbonyl group of the biotin's valeric acid side chain, which forms an amide bond with the PEG linker.

-

PEG3: A polyethylene glycol spacer consisting of three ethylene (B1197577) glycol units. This spacer increases hydrophilicity and provides spatial separation between the biotin and the conjugated molecule.

-

C3-amine: A three-carbon (propyl) chain terminating in a primary amine group (-NH2), which serves as the reactive site for conjugation.

-

TFA: Trifluoroacetate, the counter-ion to the protonated amine, forming a salt. The presence of the TFA salt can affect the molecular weight and handling properties of the compound.

Physicochemical Properties

The properties of Biotin-C1-PEG3-C3-amine can vary slightly depending on whether it is in its free amine or TFA salt form. The following tables summarize the key quantitative data for both forms.

Table 1: Physicochemical Properties of Biotin-C1-PEG3-C3-amine (Free Amine)

| Property | Value |

| Molecular Formula | C20H38N4O5S |

| Molecular Weight | 446.61 g/mol |

| Appearance | Varies (often a solid or oil) |

| Solubility | Soluble in DMSO, DMF, and methanol. |

Table 2: Physicochemical Properties of this compound Salt

| Property | Value |

| Molecular Formula | C22H39F3N4O7S |

| Molecular Weight | 560.63 g/mol |

| CAS Number | 1334172-59-6 |

| Appearance | Varies (often an oil or solid) |

| Purity | Typically >95% |

| Solubility | Soluble in DCM, MeOH, DMF, and DMSO.[1] |

| Storage Conditions | Store at -20°C for long-term stability. |

Reactivity and Applications

The primary utility of this compound lies in its ability to act as a crosslinking agent. The terminal primary amine is nucleophilic and readily reacts with electrophilic groups.

Amine-Reactive Chemistry

The most common application involves the coupling of the terminal amine to carboxylic acids present on proteins (e.g., aspartic acid, glutamic acid, or C-terminus), peptides, or other molecules. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This intermediate readily reacts with the primary amine of the biotin linker to form a stable amide bond.

Key Applications

-

Biotinylation: The process of attaching a biotin label to a molecule of interest for subsequent detection, purification, or immobilization.[2]

-

PROTACs: Biotin-C1-PEG3-C3-amine serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

-

Drug Delivery: The PEGylated nature of the linker can improve the pharmacokinetic properties of conjugated drugs.

-

Immunoassays: Used to label antibodies and other proteins for use in ELISA, Western blotting, and immunohistochemistry.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Bioconjugation to a Carboxyl-Containing Protein

This protocol describes a general two-step procedure for conjugating this compound to a protein with accessible carboxyl groups using EDC and Sulfo-NHS.

Materials:

-

Protein of interest in a carboxylate-free buffer (e.g., MES or HEPES buffer, pH 6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein.

-

Add the EDC and Sulfo-NHS solutions to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Immediately after activation, exchange the buffer of the activated protein to the Reaction Buffer using a desalting column to remove excess EDC and Sulfo-NHS.

-

Dissolve this compound in the Reaction Buffer. A 20 to 50-fold molar excess of the biotin linker over the protein is a good starting point.

-

Add the biotin linker solution to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin linker by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Purification of Biotinylated Molecules

This protocol describes the affinity purification of a biotinylated molecule using streptavidin-functionalized agarose (B213101) beads.

Materials:

-

Sample containing the biotinylated molecule

-

Streptavidin-agarose beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Bead Preparation: Wash the streptavidin-agarose beads with the Binding/Wash Buffer according to the manufacturer's instructions.

-

Binding:

-

Add the sample containing the biotinylated molecule to the prepared beads.

-

Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Remove the supernatant.

-

Wash the beads several times with the Binding/Wash Buffer to remove non-specifically bound molecules.

-

-

Elution:

-

Add the Elution Buffer to the beads and incubate for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the purified biotinylated molecule.

-

If using an acidic elution buffer, immediately neutralize the eluate by adding the Neutralization Buffer.

-

Protocol for Analysis of Biotinylated Conjugates

5.3.1. HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity of the biotinylated conjugate and to separate it from the unlabeled molecule.

General Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient will depend on the hydrophobicity of the conjugate. A typical starting point is a gradient of 5% to 95% B over 30 minutes.

-

Detection: UV absorbance at 214 nm and/or 280 nm.

Biotinylation of a peptide or protein will typically result in an increase in retention time on a C18 column due to the increased hydrophobicity.

5.3.2. Mass Spectrometry Analysis

Mass spectrometry (MS) is used to confirm the identity and integrity of the biotinylated conjugate by determining its molecular weight.

General Method:

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Sample Preparation: The purified conjugate should be desalted prior to MS analysis.

-

Analysis: The expected mass of the conjugate will be the mass of the starting molecule plus the mass of the biotin linker (446.61 Da for the free amine form). For proteins, which may have multiple conjugation sites, MS can reveal the distribution of biotin labels.

For more detailed analysis, the biotinylated protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific sites of biotinylation.

Stability and Storage

This compound should be stored at -20°C in a desiccated environment to prevent degradation. As a TFA salt, it may be hygroscopic, meaning it can absorb moisture from the air.[4] For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles. The stability of the TFA salt in solution can be influenced by the pH and buffer composition.

Conclusion

This compound is a versatile and highly effective bifunctional linker for a wide range of applications in research and development. Its well-defined structure, combining the specific binding of biotin with the advantageous properties of a PEG spacer and a reactive primary amine, makes it an essential tool for biotinylating proteins, developing PROTACs, and creating targeted drug delivery systems. The protocols and data presented in this guide provide a solid foundation for researchers to successfully incorporate this reagent into their experimental workflows.

References

An In-depth Technical Guide to the Synthesis of Biotin-C1-PEG3-C3-amine TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Biotin-C1-PEG3-C3-amine TFA, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a likely synthetic pathway, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is a versatile chemical tool that incorporates a biotin (B1667282) moiety for affinity-based applications, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group for conjugation to various molecules. The trifluoroacetic acid (TFA) salt form ensures stability and solubility of the final product. This linker is particularly valuable in the field of targeted protein degradation, where it can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand in the formation of a PROTAC.[1]

Chemical Data and Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₉F₃N₄O₇S | [1] |

| Molecular Weight | 560.63 g/mol | [1] |

| CAS Number | 1334172-59-6 | [1] |

| Appearance | Off-white to slightly grey amorphous solid or oil | [2][3] |

| Purity | >98% (typically) | [2] |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM | [2][3] |

| Storage | Store at -20°C | [2] |

Synthesis Pathway

The synthesis of this compound can be conceptualized as a multi-step process involving the coupling of three key building blocks: biotin, a PEG3 linker, and a protected C3 amine. A plausible synthetic route is depicted below. The "C1" in the name likely refers to the single carbonyl group of the biotin valeric acid side chain, and "C3" refers to the three-carbon propylenediamine spacer.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the key steps in the synthesis of this compound.

Step 1: Activation of Biotin

This step involves the activation of the carboxylic acid group of biotin to facilitate its reaction with the amine-terminated PEG linker. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

-

D-(+)-Biotin

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve D-(+)-Biotin (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC or EDC (1.1 equivalents) in anhydrous DMF dropwise to the biotin solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

The resulting solution containing the Biotin-NHS ester is typically used in the next step without further purification.

Step 2: Coupling of Activated Biotin with the PEG Linker

The activated biotin is then coupled with a commercially available or synthesized mono-Boc-protected PEGylated diamine.

Materials:

-

Biotin-NHS ester solution (from Step 1)

-

N-Boc-1,3-diaminopropane (or a similar Boc-protected C3 amine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To the solution of Biotin-NHS ester, add N-Boc-1,3-diaminopropane (1 equivalent) and TEA or DIPEA (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (Biotin-C1-PEG3-C3-NH-Boc) by column chromatography on silica (B1680970) gel.

Step 3: Boc Deprotection

The final step is the removal of the tert-Butyloxycarbonyl (Boc) protecting group to yield the free amine as its TFA salt.

Materials:

-

Biotin-C1-PEG3-C3-NH-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the purified Biotin-C1-PEG3-C3-NH-Boc in a mixture of DCM and TFA (typically a 1:1 or 2:1 ratio).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue is the final product, this compound, which can be further purified by precipitation or preparative HPLC if necessary.

Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the biotin, PEG, and propylenediamine moieties. |

| LC-MS | A major peak corresponding to the mass of the protonated product [M+H]⁺. |

| HPLC | Purity assessment, typically >95%. |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is illustrated below.

Application in PROTAC Development

This compound serves as a crucial linker in the construction of PROTACs. The terminal amine can be readily coupled to the carboxylic acid of a warhead that binds to a target protein or an E3 ligase ligand. The biotin moiety can be used for purification or detection in biochemical assays.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. The outlined synthetic strategy and experimental protocols offer a practical starting point for researchers in the fields of chemical biology and drug discovery. The versatility of this linker makes it an indispensable tool for the development of novel therapeutics and research probes.

References

An In-depth Technical Guide to Biotin-C1-PEG3-C3-amine TFA: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-C1-PEG3-C3-amine TFA, detailing its functional mechanism, core components, and its applications in research and development.

Core Concept: A Multi-Functional Biotinylation Reagent

This compound is not a drug with a mechanism of action in the traditional pharmacological sense. Instead, it is a specialized chemical tool, a heterobifunctional linker, designed for the covalent attachment of biotin (B1667282) to other molecules, a process known as biotinylation. Its "mechanism of action" is best understood by examining the distinct roles of its three key components: the biotin moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal primary amine.

-

Biotin: The cornerstone of this reagent is biotin (Vitamin B7). Biotin forms one of the strongest known non-covalent bonds in nature with the proteins avidin (B1170675) and streptavidin.[1][2] This interaction is characterized by an exceptionally low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making the bond very rapid to form and resistant to extremes of pH, temperature, and denaturing agents.[1][2][3] This robust and specific interaction is the foundation for numerous detection, purification, and labeling applications in biotechnology.[3][4]

-

PEG3 Spacer: The molecule incorporates a tri-unit polyethylene glycol (PEG) spacer. PEG is a hydrophilic, flexible, and biocompatible polymer.[5][6] The inclusion of this PEG spacer confers several advantageous properties to the reagent and the resulting biotinylated molecule:

-

Increased Solubility: The hydrophilic nature of PEG enhances the water solubility of the reagent and the target molecule it binds to, which is particularly useful for biological applications.[6][7]

-

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the biotin from the labeled molecule. This minimizes the risk that the bulk of the target molecule will interfere with the binding of biotin to streptavidin.[7]

-

Minimized Non-specific Binding: PEG is known to reduce non-specific binding of proteins and other biomolecules to surfaces, which can lead to improved signal-to-noise ratios in assays.[5]

-

Non-immunogenic: PEG is biologically inert and does not typically elicit an immune response.[6]

-

-

Terminal Amine and Linkage Chemistry: The molecule terminates in a primary amine (-NH2). This amine group serves as the reactive handle for covalently attaching the entire biotin-PEG construct to a target molecule.[8] Primary amines are nucleophilic and can readily react with various functional groups to form stable bonds. A common application is the reaction with molecules containing carboxylic acids, which are activated by reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a stable amide bond.[9][10] The "C1" and "C3" notations in the name refer to short alkyl chains that contribute to the overall length and flexibility of the spacer arm.

-

TFA Salt: The trifluoroacetic acid (TFA) salt form improves the stability and handling of the amine-containing compound.[9]

Visualizing the Structure and Function

To better understand the components and their relationships, the following diagrams illustrate the structure of the molecule and a typical experimental workflow.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. shop.carnabio.com [shop.carnabio.com]

- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 7. precisepeg.com [precisepeg.com]

- 8. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 9. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. vectorlabs.com [vectorlabs.com]

The Strategic Advantage of PEG Spacers in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in life sciences research and drug development. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin enables a multitude of applications, including purification, detection, and immobilization of biomolecules. The performance of biotinylation reagents is significantly enhanced by the incorporation of Polyethylene Glycol (PEG) spacers. This technical guide provides a comprehensive overview of the critical role of PEG spacers in biotinylation reagents, detailing their impact on solubility, steric hindrance, immunogenicity, and overall assay performance. This guide also presents quantitative data, detailed experimental protocols, and visual workflows to empower researchers in optimizing their biotinylation strategies.

Introduction: The Biotin-Avidin Interaction and the Need for Spacers

The biotin-avidin interaction is one of the strongest known non-covalent biological interactions, with an association constant (Ka) of 10¹⁵ M⁻¹[1]. This remarkable affinity forms the basis for numerous applications in biotechnology and medicine[1][2]. Biotinylation reagents are designed with a reactive group that targets a specific functional group on the target molecule (e.g., primary amines, sulfhydryls), a biotin moiety for binding to avidin/streptavidin, and a spacer arm that connects the two[1].

While the biotin-avidin bond is strong, the accessibility of the biotin molecule can be a limiting factor. Steric hindrance, arising from the proximity of the biotin to the surface of the labeled macromolecule, can impede its interaction with the bulky avidin or streptavidin proteins[1][3]. This is where spacer arms, particularly those composed of PEG, play a pivotal role.

The Multifaceted Role of PEG Spacers

Polyethylene glycol is a hydrophilic, flexible, and biocompatible polymer that, when incorporated as a spacer arm in biotinylation reagents, offers several distinct advantages over traditional hydrocarbon-based spacers[4][5][6][7].

Enhanced Solubility

A primary advantage of PEG spacers is their ability to increase the water solubility of both the biotinylation reagent and the resulting biotinylated molecule[1][6][8][9]. Many biotinylation reagents with uncharged reactive groups are inherently hydrophobic. The hydrophilic nature of the PEG chain counteracts this, preventing aggregation and precipitation of the labeled protein, especially during long-term storage[1][10]. This enhanced solubility is crucial for maintaining the biological activity of the labeled molecule and ensuring reliable performance in aqueous assay environments[5].

Reduction of Steric Hindrance

The flexible and extended nature of PEG spacers provides greater physical separation between the biotin moiety and the surface of the conjugated molecule[3][4][11]. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pocket of avidin or streptavidin[1][3]. Longer spacer arms can lead to enhanced detection sensitivity as more biotin molecules become available for binding to reporter-conjugated avidin[1].

Minimized Non-Specific Binding

The hydrophilic and neutral charge of PEG creates a hydration shell around the biotinylated molecule[5]. This "stealth" effect effectively masks hydrophobic surfaces and reduces non-specific interactions with other proteins and cell membranes, leading to lower background noise in assays and improved signal-to-noise ratios[5][12].

Reduced Immunogenicity

PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules[6][8][11][13]. The PEG chain can mask epitopes on the surface of the biotinylated molecule, making it less likely to be recognized by the immune system[11][13]. This is particularly important for in vivo applications where a repeated administration of the biotinylated molecule is required[11].

Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that can be optimized for specific applications. While extensive head-to-head comparisons are often application-dependent, the available data consistently demonstrates the positive impact of PEG spacers.

| Parameter | Effect of PEG Spacer | Quantitative Insight | References |

| Solubility | Increased | PEGylated biotinylation reagents and their conjugates exhibit significantly higher aqueous solubility compared to their non-PEGylated counterparts.[1][6][8] | [1][6][8] |

| Binding Affinity (Ka) | Generally Maintained or Improved | While very long PEG chains can sometimes slightly decrease the binding constant, shorter to moderate length PEG spacers (e.g., PEG4, PEG11) effectively overcome steric hindrance, leading to improved functional affinity in assays. Studies with silicon nanowire biosensors have measured the streptavidin-biotin affinity with a PEG4 linker to have a dissociation constant (KD) of 56 fM.[14] | [14][15][16][17] |

| Detection Sensitivity | Increased | Longer spacer arms enhance the availability of biotin for avidin binding, leading to signal amplification and increased assay sensitivity.[1][18] | [1][18] |

| Immunogenicity | Decreased | PEG modification has been shown to reduce the antibody response against proteins. For example, PEG modification of galactosylated streptavidin led to lower antibody titers in mice.[13][19] | [13][19] |

| Fluorescence Quenching | Reduced | Conventional biotin-fluorophore conjugates often experience fluorescence quenching upon binding to avidin. PEG spacers can prevent this, preserving intense fluorescence and enabling more sensitive detection.[20][21] | [20][21] |

Experimental Protocols

The following protocols provide detailed methodologies for common biotinylation and detection workflows.

Protocol: Biotinylation of a Purified Protein with NHS-PEG-Biotin

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a purified protein using an N-hydroxysuccinimide (NHS) ester of biotin with a PEG spacer.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

EZ-Link™ NHS-PEG4-Biotin (or other desired PEG length)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

Procedure:

-

Prepare Protein Sample: Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[22][23]

-

Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG-Biotin in DMF or DMSO to a concentration of 10 mg/mL.[23] The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.[22][24]

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-Biotin to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[23]

-

Removal of Excess Biotin: Remove non-reacted biotinylation reagent using a desalting column equilibrated with an appropriate buffer (e.g., PBS).[22]

-

Quantification of Biotinylation (Optional): The degree of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is based on the displacement of the HABA dye from avidin by biotin.[24][25]

Protocol: Pull-Down of a Biotinylated Protein and Interacting Partners

This protocol describes the use of immobilized streptavidin to capture a biotinylated "bait" protein and any interacting "prey" proteins.

Materials:

-

Biotinylated bait protein

-

Cell lysate containing potential prey proteins

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

-

Prepare Streptavidin Resin: Wash the streptavidin resin with wash buffer to remove any preservatives.

-

Immobilize Bait Protein: Incubate the washed streptavidin resin with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash: Pellet the resin and wash several times with wash buffer to remove any unbound bait protein.

-

Incubate with Lysate: Add the cell lysate containing the prey proteins to the resin with the immobilized bait protein. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Wash: Pellet the resin and wash extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bait-prey protein complexes from the resin by boiling in SDS-PAGE sample buffer. Alternatively, for cleavable biotinylation reagents, elution can be achieved by adding a reducing agent.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Caption: General workflow for protein biotinylation using an NHS-PEG-Biotin reagent.

Caption: A PEG spacer increases the distance between biotin and the protein, facilitating avidin binding.

Caption: Workflow for a pull-down assay using a biotinylated bait protein to isolate interacting prey proteins.

Conclusion

The incorporation of PEG spacers into biotinylation reagents represents a significant advancement in bioconjugation chemistry. By enhancing solubility, reducing steric hindrance, minimizing non-specific binding, and lowering immunogenicity, PEG spacers empower researchers to achieve more reliable, sensitive, and reproducible results across a wide range of applications. The ability to select from various PEG spacer lengths provides an additional layer of optimization, ensuring that the biotinylation strategy is tailored to the specific demands of the experimental system. As research continues to push the boundaries of detection and purification, the strategic use of PEGylated biotinylation reagents will undoubtedly remain a critical tool for scientists and drug developers.

References

- 1. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 3. precisepeg.com [precisepeg.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 13. Polyethylene glycol modification of a galactosylated streptavidin clearing agent: effects on immunogenicity and clearance of a biotinylated anti-tumour antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biotinylation Reagents [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biotin-pyrene conjugates with poly(ethylene glycol) spacers are convenient fluorescent probes for avidin and streptavidin [pubmed.ncbi.nlm.nih.gov]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. benchchem.com [benchchem.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Amine-Reactive Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, peptide, or nucleic acid, is a cornerstone technique in modern life sciences research and drug development.[1][2] The remarkable affinity between biotin (Vitamin H) and avidin (B1170675) or streptavidin forms the basis of numerous applications, from affinity purification and immunoassays to protein-protein interaction studies and cell surface labeling.[1][3] Amine-reactive biotinylation reagents are among the most frequently utilized tools for this purpose, offering a straightforward and efficient method for labeling biomolecules.[1][3]

This technical guide provides a comprehensive overview of amine-reactive biotinylation reagents, detailing their chemical principles, the variety of available reagents, experimental protocols, and key applications.

The Chemistry of Amine-Reactive Biotinylation

The most prevalent amine-reactive biotinylation reagents are N-hydroxysuccinimide (NHS) esters.[1][3] These reagents target primary amines (-NH2), which are abundantly found on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues in proteins.[1][2][4] The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][5] This reaction is most efficient at a slightly alkaline pH of 7.2-8.5, where the primary amines are deprotonated and thus more nucleophilic.[1][5]

It is important to note that while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic functional groups, such as the side chains of serine, tyrosine, and arginine, under certain conditions.[6]

Types of Amine-Reactive Biotinylation Reagents

A diverse array of amine-reactive biotinylation reagents is commercially available, each with distinct properties tailored for specific experimental needs. The primary variations among these reagents lie in their water solubility, spacer arm length, and whether they possess a cleavable linker.

Based on Solubility:

-

NHS Esters: These are the traditional amine-reactive biotinylation reagents and are generally hydrophobic, requiring dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before addition to the aqueous reaction mixture.[2][7] They are cell-membrane permeable.[8]

-

Sulfo-NHS Esters: To overcome the need for organic solvents, sulfo-NHS esters were developed.[3] These reagents incorporate a sulfonate group (-SO3-) on the N-hydroxysuccinimide ring, rendering them water-soluble.[4][9] This property is particularly advantageous for biotinylating proteins that are sensitive to organic solvents and for labeling cell surface proteins, as their charge prevents them from crossing the cell membrane.[4][10]

Based on Spacer Arm Length:

The spacer arm is the chemical chain that connects the biotin molecule to the reactive NHS ester group. The length of this arm can be critical in applications where steric hindrance may be a concern, such as when the biotinylated protein needs to interact with the bulky avidin or streptavidin molecule. Reagents are available with varying spacer arm lengths to accommodate different experimental setups. For instance, longer spacer arms, such as those found in NHS-LC-Biotin (Long Chain) and NHS-LC-LC-Biotin (Long Long Chain), can reduce steric hindrance and improve the binding of avidin or streptavidin.[8][11]

Cleavable Reagents:

Some applications require the release of the biotinylated molecule after its capture. For this purpose, reagents with cleavable spacer arms are available. A common example is NHS-SS-Biotin, which contains a disulfide bond in its spacer arm that can be cleaved using reducing agents like dithiothreitol (B142953) (DTT).[5]

Quantitative Data of Common Amine-Reactive Biotinylation Reagents

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |

| NHS-Biotin | 341.38 | 13.5 | No | Yes | No |

| Sulfo-NHS-Biotin | 443.43 | 13.5 | Yes | No | No |

| NHS-LC-Biotin | 454.54 | 22.4 | No | Yes | No |

| Sulfo-NHS-LC-Biotin | 556.59 | 22.4 | Yes | No | No |

| NHS-SS-Biotin | 504.63 | 24.3 | No | Yes | Yes (Thiol) |

| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Yes | No | Yes (Thiol) |

| NHS-PEG4-Biotin | 588.64 | 29.1 | No | Yes | No |

Experimental Protocols

General Protein Biotinylation Protocol

This protocol provides a general guideline for the biotinylation of proteins in solution. Optimization may be required for specific proteins and applications.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)[12]

-

Amine-reactive biotinylation reagent (NHS or Sulfo-NHS ester)

-

Amine-free buffer (e.g., PBS)

-

Organic solvent (DMF or DMSO) for water-insoluble NHS esters

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the biotinylation reaction and should be removed by dialysis or buffer exchange.[10]

-

Reagent Preparation: Immediately before use, prepare a stock solution of the biotinylation reagent.[12] For water-insoluble NHS esters, dissolve the reagent in DMF or DMSO. For water-soluble sulfo-NHS esters, dissolve the reagent in the reaction buffer.

-

Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution.[12] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[12]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-100 mM.[1] Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by desalting or dialysis.[1][12]

-

Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[5]

Cell Surface Protein Biotinylation Protocol

This protocol is designed for the specific labeling of proteins on the surface of intact cells using a membrane-impermeable sulfo-NHS ester reagent.

Materials:

-

Cultured cells

-

Sulfo-NHS-LC-Biotin or other membrane-impermeable biotinylation reagent

-

Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and contaminating proteins.[5][13]

-

Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[5][13]

-

Reagent Addition: Immediately before use, prepare a solution of the sulfo-NHS biotinylation reagent in water or PBS. Add the reagent to the cell suspension. A final concentration of ~2 mM is a good starting point.[13]

-

Incubation: Incubate the cells on ice or at room temperature for 30 minutes.[13][14] Performing the incubation at 4°C can help reduce the internalization of the biotin reagent.[13]

-

Quenching: Wash the cells three times with ice-cold quenching buffer to remove any unreacted biotinylation reagent.[5]

-

Cell Lysis: The biotinylated cells are now ready for lysis and subsequent downstream applications such as immunoprecipitation or Western blotting.

Visualization of Key Processes

Reaction Mechanism of NHS-Ester Biotinylation

Caption: Covalent bond formation between a primary amine and an NHS-ester biotinylation reagent.

Experimental Workflow for Protein Biotinylation

Caption: A step-by-step overview of the protein biotinylation process.

Decision Tree for Reagent Selection

Caption: A guide to choosing the appropriate biotinylation reagent based on experimental needs.

Applications in Research and Drug Development

Biotinylated proteins are indispensable in a multitude of research and drug development applications:

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies or antigens are used for sensitive detection.[1]

-

Affinity Purification: Biotinylated proteins or "baits" can be used to isolate their binding partners from complex biological samples, a technique commonly known as a pull-down assay.[1]

-

Protein-Protein Interaction Studies: Techniques such as surface plasmon resonance (SPR) and pull-down assays utilize biotinylated proteins to study the kinetics and specificity of molecular interactions.[1]

-

Cell Surface Labeling: As described in the protocol above, membrane-impermeable biotinylation reagents are invaluable for identifying and quantifying proteins expressed on the cell surface.[15]

-

Drug Discovery: Biotinylated drug targets can be immobilized on a surface to screen for interacting small molecules or biologic drugs.[1]

Conclusion

Amine-reactive biotinylation reagents are powerful and versatile tools for the covalent attachment of biotin to proteins and other biomolecules. By understanding the underlying chemistry, the different types of reagents available, and the appropriate experimental protocols, researchers can effectively leverage this technology to advance their studies in a wide range of scientific disciplines. The careful selection of the biotinylation reagent based on the specific application is crucial for achieving optimal results.

References

- 1. benchchem.com [benchchem.com]

- 2. Biotinylation - Wikipedia [en.wikipedia.org]

- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. store.sangon.com [store.sangon.com]

- 6. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. cyanagen.com [cyanagen.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation

An In-Depth Technical Guide to PROTAC Linkers and Their Function

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][4][5] PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the selective degradation of disease-causing proteins.[2][3][6] Upon entering a cell, a PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex.[1][] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to the POI. The subsequent polyubiquitinated protein is then recognized and destroyed by the 26S proteasome, while the PROTAC is released to repeat the cycle, enabling it to act at sub-stoichiometric concentrations.[1][8]

While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer. It is a critical determinant of the molecule's overall success, actively contributing to biological activity by influencing everything from ternary complex formation and stability to the PROTAC's physicochemical and pharmacokinetic properties.[1][4][9] An optimally designed linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation efficiency.[1] Conversely, a poorly designed linker can lead to steric clashes, reduced stability, and compromised efficacy.[9][] This guide provides a technical overview of PROTAC linkers, their function, design principles, and the experimental methods used for their evaluation.

The Ubiquitin-Proteasome System (UPS) and PROTAC Mechanism

The UPS is the primary pathway for regulated protein degradation in cells, controlling the levels of proteins involved in critical processes like cell cycle progression and signal transduction.[2] The system functions through a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with polyubiquitin (B1169507) chains, marking them for destruction by the 26S proteasome.[2][11] PROTACs exploit this endogenous system by artificially bringing a specific POI into proximity with an E3 ligase, inducing its ubiquitination and degradation.[11][12]

Core Functions of the PROTAC Linker

The linker is a multifunctional component that dictates the overall performance of a PROTAC.[9] Its primary roles include:

-

Ternary Complex Formation and Stability : The linker's length, rigidity, and chemical composition are paramount for the formation of a stable and productive ternary complex.[1][3] An optimal linker correctly orients the POI and E3 ligase, facilitating favorable protein-protein interactions that stabilize the complex and lead to efficient ubiquitination.[1][]

-

Modulating Physicochemical Properties : The linker significantly influences the drug-like properties of the PROTAC. By incorporating polar groups like polyethylene (B3416737) glycol (PEG), solubility can be improved.[1][3][5] Conversely, more lipophilic alkyl chains can enhance cell permeability.[1][3] This balance is crucial, as PROTACs often fall "beyond the Rule of 5" due to their high molecular weight and polar surface area.[13]

-

Controlling Target Selectivity : The linker's structure can impart selectivity. A change of just a few atoms in linker length has been shown to switch a PROTAC from a dual-target degrader to a selective one.[8] This is because the linker constrains the possible conformations of the ternary complex, favoring interactions with one protein over another.[8]

Classification and Design of PROTAC Linkers

PROTAC linkers are generally categorized based on their flexibility and chemical composition.[1][9]

-

Flexible Linkers : These are the most common types, primarily composed of alkyl chains or polyethylene glycol (PEG) units.[1][5][][9]

-

Alkyl Chains : Simple to synthesize and highly flexible, but their hydrophobicity can reduce the solubility of the overall PROTAC.[1][5][9]

-

PEG Chains : Widely used to enhance hydrophilicity and solubility.[3][5][8] The ether oxygens can also act as hydrogen bond acceptors, influencing conformation.[1]

-

-

Rigid Linkers : These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or double/triple bonds to reduce conformational flexibility.[5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency, but makes achieving an optimal ternary complex geometry more challenging.[1][3]

-

Clickable Linkers : The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the modular and efficient assembly of PROTACs.[] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[5][][9]

The design of an effective linker is an empirical process involving multi-parameter optimization.[1][4] Key considerations include:

-

Linker Length : This is a critical parameter that must be optimized for each POI-E3 ligase pair.[1][8] A linker that is too short may cause steric clashes, preventing ternary complex formation.[8][] A linker that is too long may not effectively bring the two proteins into proximity for ubiquitination, leading to unproductive binding or a "hook effect".[1][8][]

-

Composition : The chemical makeup affects solubility and permeability. A balance of hydrophilic (PEG, ethers, amides) and hydrophobic (alkyl) moieties is often required to achieve suitable ADME (absorption, distribution, metabolism, and excretion) properties.[3][8]

-

Attachment Points : The position where the linker is connected to the two ligands is crucial.[8] The exit vector should point towards a solvent-exposed region of the ligand-protein interface to avoid disrupting binary binding affinity.[8]

Quantitative Impact of Linker Properties on Degradation Efficacy

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[9] The tables below summarize data from published studies, illustrating the profound impact of linker modifications.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|

| Alkyl/Ether | < 12 | No degradation | - | [9] |

| Alkyl/Ether | 12 - 29 | Submicromolar | - | [9] |

| Alkyl/Ether | 21 | 3 | 96 | [9] |

| Alkyl/Ether | 29 | 292 | 76 |[9] |

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |

|---|---|---|---|

| PEG | 12 | Effective | [9] |

| PEG | 16 | More Potent |[9][14] |

These data clearly demonstrate a non-linear relationship between linker length and degradation potency, highlighting the need for careful empirical optimization for each new PROTAC system.

Experimental Protocols for PROTAC Linker Evaluation

A cascade of assays is required to characterize a PROTAC and evaluate its linker.[15] This includes confirming cell permeability, ternary complex formation, target ubiquitination, and ultimately, target degradation.[15]

Experimental Workflow for PROTAC Evaluation

The development and validation of a PROTAC follows a logical progression of experiments, from initial biochemical assays to cellular and in-vivo testing.

Protocol 1: Measuring Protein Degradation by Western Blot

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment and to determine DC50 and Dmax values.[16]

-

1. Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

-

-

2. Cell Lysis:

-

Aspirate media and wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

-

-

3. Protein Quantification:

-

4. Sample Preparation and SDS-PAGE:

-

5. Protein Transfer and Blocking:

-

6. Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Repeat the wash steps. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

-

-

7. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[9][16]

-

Quantify band intensities using densitometry software.[9][17]

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.[16][17]

-

Protocol 2: Assessing Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.[18] This protocol outlines a common approach.[18]

-

1. System Preparation:

-

Immobilize a purified E3 ligase (e.g., Von Hippel-Lindau, VHL) onto an SPR sensor chip via amine coupling or another suitable method.

-

-

2. Binary Interaction Analysis:

-

To measure the PROTAC-E3 ligase interaction, inject a series of concentrations of the PROTAC molecule over the E3 ligase-functionalized surface and a reference surface.

-

Record the binding response curves.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

-

3. Ternary Complex Interaction Analysis:

-

To measure ternary complex formation, prepare a series of PROTAC concentrations in a buffer containing a near-saturating concentration of the purified POI.

-

Inject these PROTAC:POI mixtures over the E3 ligase surface.[18] The resulting binding curves represent the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Fit the data to determine the kinetic parameters for the ternary complex.

-

-

4. Data Analysis and Cooperativity (α):

-

Cooperativity is a measure of how the binding of one protein (e.g., POI) to the PROTAC influences the binding of the second protein (e.g., E3 ligase).

-

It can be calculated by comparing the binding affinities of the binary and ternary interactions. An α value > 1 indicates positive cooperativity (ternary complex is more stable), while an α value < 1 indicates negative cooperativity.

-

Conclusion and Future Outlook

The linker is a critical and active component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmaceutical properties.[1][4][9] The historical "trial and error" approach to linker design is gradually being replaced by more rational, structure-based methods.[4] Advances in structural biology and computational modeling are beginning to provide a clearer understanding of the structure and dynamics of PROTAC-induced ternary complexes.[4][19][20] These in-silico tools, combined with the high-throughput experimental platforms discussed herein, will accelerate the optimization of linkers and the development of next-generation protein degraders with enhanced therapeutic potential. The continued exploration of novel linker chemistries promises to unlock a wealth of new PROTAC agents for therapeutic intervention.[4]

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. researchgate.net [researchgate.net]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 13. admescope.com [admescope.com]

- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 20. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Biotinylation using Biotin-C1-PEG3-C3-amine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology and drug development. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) (KD ≈ 10-15 M) enables a wide range of applications, including protein purification, immunoassays (such as ELISA and Western blotting), and the study of protein-protein interactions. While the most common biotinylation strategies target primary amines on lysine (B10760008) residues, this can sometimes lead to loss of protein function if these residues are critical for the protein's activity.

An alternative approach is to target the carboxyl groups (-COOH) found on aspartic acid and glutamic acid residues, as well as the C-terminus of the protein. This method utilizes a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl groups, making them receptive to reaction with an amine-containing biotin derivative.

This document provides a detailed protocol for the biotinylation of proteins using Biotin-C1-PEG3-C3-amine TFA , a carboxyl-reactive biotinylation reagent. This reagent features a terminal primary amine that forms a stable amide bond with activated carboxyl groups on the target protein. The integrated PEG3 spacer arm enhances the water solubility of the reagent and the resulting biotinylated protein, which can help prevent aggregation.[]

Principle of the Reaction

The biotinylation of protein carboxyl groups using Biotin-C1-PEG3-C3-amine is a two-step process mediated by EDC and often supplemented with N-hydroxysulfosuccinimide (Sulfo-NHS) for enhanced efficiency.[2][3][4]

-

Activation: EDC reacts with the protein's carboxyl groups to form a highly reactive, yet unstable, O-acylisourea intermediate.[2][4][5] This step is most efficient in a slightly acidic environment (pH 4.7-6.0).

-

Stabilization (Optional but Recommended): The addition of Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable Sulfo-NHS ester.[4][5] This semi-stable intermediate is less susceptible to hydrolysis in an aqueous environment, increasing the overall efficiency of the conjugation reaction.[2][5]

-

Conjugation: The primary amine of the Biotin-C1-PEG3-C3-amine reagent attacks the Sulfo-NHS ester (or the O-acylisourea intermediate), resulting in the formation of a stable amide bond and covalently linking the biotin to the protein.[6][7]

This two-step approach helps to minimize protein-protein polymerization, a potential side reaction where the activated carboxyl group of one protein reacts with a primary amine on another protein.[8]

Chemical Reaction Pathway

Caption: EDC/Sulfo-NHS mediated biotinylation of protein carboxyl groups.

Experimental Protocols

Materials Required

-

Protein Sample: 1-10 mg/mL in an appropriate buffer.

-

Biotinylation Reagent: this compound.

-

Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).

-

Stabilizing Reagent (Recommended): Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[8] Crucially, this buffer must be free of extraneous amines and carboxylates. [6][7]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.

-

Solvent: Anhydrous DMSO or DMF for preparing the biotin reagent stock solution.

Protocol 1: Two-Step Biotinylation of Proteins

This protocol is recommended to minimize protein-protein cross-linking.

A. Preparation of Reagents

-

Protein Preparation: If your protein is in a buffer containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), exchange it into the Activation Buffer (0.1 M MES, pH 4.7-6.0) using a desalting column or dialysis. The final protein concentration should be between 1-10 mg/mL.

-

EDC Solution: Immediately before use, prepare a 100 mM solution of EDC in chilled Activation Buffer. (e.g., 19.2 mg in 1 mL). EDC is moisture-sensitive and hydrolyzes in water, so it should be used without delay.

-

Sulfo-NHS Solution: Immediately before use, prepare a 100 mM solution of Sulfo-NHS in chilled Activation Buffer (e.g., 21.7 mg in 1 mL).

-

Biotin-Amine Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

B. Biotinylation Reaction

-

To your protein solution in Activation Buffer, add the required volume of 100 mM EDC and 100 mM Sulfo-NHS. See the table below for recommended molar ratios. Gently mix and incubate for 15-30 minutes at room temperature.

-

Immediately purify the activated protein from excess EDC and Sulfo-NHS using a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.2-8.0).

-

Add the desired molar excess of the this compound stock solution to the purified, activated protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 20-50 mM) and incubate for 15-30 minutes at room temperature.

-

Remove excess, non-reacted biotin reagent by desalting or dialysis into a suitable storage buffer (e.g., PBS).

Protocol 2: One-Step Biotinylation of Proteins

This protocol is faster but carries a higher risk of protein polymerization. It is suitable for proteins with a low density of surface primary amines.

-

Prepare Reagents: Prepare the protein solution in Activation Buffer and the stock solutions of EDC and this compound as described in Protocol 1.

-

Reaction: To the protein solution, first add the desired molar excess of the this compound stock solution.

-

Immediately add the required volume of freshly prepared 100 mM EDC solution.

-

Incubate, quench, and purify the biotinylated protein as described in steps 4-6 of Protocol 1B.

Quantitative Data and Optimization

The optimal conditions for biotinylation can vary depending on the protein. It is recommended to perform trial reactions by varying the molar excess of the reagents.

| Parameter | Recommended Starting Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. |

| Molar Excess of EDC | 10 - 50 fold | A higher excess may be needed for lower protein concentrations.[9] |

| Molar Excess of Sulfo-NHS | 10 - 50 fold | Typically used at a similar or slightly higher concentration than EDC. |

| Molar Excess of Biotin-Amine | 20 - 100 fold | A large excess is used to outcompete any primary amines on the protein surface, minimizing cross-linking.[4][8] |

| Activation pH | 4.7 - 6.0 | Optimal for EDC reaction. |

| Coupling pH | 7.2 - 8.0 | Efficient for the reaction of the amine with the activated carboxyl group. |

| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation times may increase labeling but also risk protein degradation. |

Experimental Workflow

Caption: Two-step workflow for protein biotinylation via carboxyl groups.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Biotinylation Efficiency | Inactive EDC (hydrolyzed). | Prepare EDC solution immediately before use. Ensure the vial is equilibrated to room temperature before opening to prevent moisture condensation.[2] |

| Buffer contains interfering substances. | Ensure buffers are free of amines (Tris, glycine) and carboxylates (acetate, citrate).[6][7] | |

| Incorrect pH for activation. | Verify the pH of the Activation Buffer is between 4.7 and 6.0.[10] | |

| Insufficient molar excess of reagents. | Increase the molar ratios of EDC, Sulfo-NHS, and/or the biotin-amine reagent. | |

| Protein Precipitation/Aggregation | Protein-protein cross-linking. | Use the two-step protocol. Increase the molar excess of the biotin-amine reagent to outcompete protein amines.[8] |

| Protein instability. | Perform the reaction at a lower temperature (4°C). Reduce the concentration of the protein or reagents. | |

| High concentration of organic solvent. | Ensure the volume of the biotin-amine stock solution (in DMSO) is less than 10% of the total reaction volume. |

Conclusion

Labeling protein carboxyl groups with this compound offers a valuable alternative to traditional amine-reactive biotinylation. This method is particularly advantageous when lysine residues are essential for protein function or when a protein has few accessible primary amines. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, researchers can achieve efficient and specific biotinylation for a wide array of downstream applications. As with any bioconjugation reaction, optimization of the protocol for each specific protein is key to achieving the desired degree of labeling while preserving protein activity.

References

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Note: Utilizing Biotin-C1-PEG3-C3-amine TFA for Pull-Down Assays to Identify Protein Interactions

Introduction

Pull-down assays are a powerful in vitro technique used to isolate and identify protein-protein or other molecular interactions.[1][2] This method relies on a "bait" molecule, which is immobilized on a solid support, to capture its interacting partners ("prey") from a complex biological sample like a cell lysate.[1][2] The Biotin-C1-PEG3-C3-amine TFA is a versatile chemical tool ideal for creating customized bait molecules for these assays. Its structure consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin-coated supports, a terminal primary amine for covalent conjugation to a molecule of interest, and a hydrophilic PEG3 (polyethylene glycol) spacer arm that enhances solubility and minimizes steric hindrance.[3][4] This linker is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology probes.[5][6]

This application note provides a comprehensive protocol for using this compound in a pull-down assay, from bait preparation to the final analysis of interacting proteins.

Principle of the Assay